Cas no 2570-45-8 (Benzene,1,3-dimethoxy-5-(methylthio)-)

Benzene,1,3-dimethoxy-5-(methylthio)- is a substituted aromatic compound featuring methoxy and methylthio functional groups at the 1, 3, and 5 positions of the benzene ring. This structure imparts unique reactivity and selectivity in organic synthesis, particularly in electrophilic substitution and coupling reactions. The electron-donating methoxy groups enhance the aromatic ring's nucleophilicity, while the methylthio moiety provides a versatile handle for further functionalization. The compound is useful as an intermediate in pharmaceuticals, agrochemicals, and specialty materials due to its stability and predictable reactivity. Its well-defined molecular architecture makes it valuable for constructing complex heterocycles or as a building block in fine chemical synthesis.
Benzene,1,3-dimethoxy-5-(methylthio)- structure
2570-45-8 structure
Product Name:Benzene,1,3-dimethoxy-5-(methylthio)-
CAS No:2570-45-8
MF:C9H12O2S
MW:184.255381584167
MDL:MFCD09030449
CID:251933
PubChem ID:18711362
Update Time:2025-06-30

Benzene,1,3-dimethoxy-5-(methylthio)- Chemical and Physical Properties

Names and Identifiers

    • Benzene,1,3-dimethoxy-5-(methylthio)-
    • 1,3-dimethoxy-5-methylsulfanylbenzene
    • 1,3-DIMETHOXY-5-METHYLTHIOBENZENE
    • 1-Methylthio-3,5-dimethoxybenzol
    • 5-(Methylthio)-1,3-dimethoxy-benzol
    • Benzene,1,3-dimethoxy-5-(methylthio)
    • AKOS006287865
    • 3,5-Dimethoxyphenyl methyl sulfide
    • DTXSID20595766
    • FT-0708172
    • 2570-45-8
    • 1, 3-dimethoxy-5-methylsulfanylbenzene
    • 1,3-DIMETHOXY-5-(METHYLSULFANYL)BENZENE
    • SCHEMBL8863513
    • MDL: MFCD09030449
    • Inchi: 1S/C9H12O2S/c1-10-7-4-8(11-2)6-9(5-7)12-3/h4-6H,1-3H3
    • InChI Key: HURHRRGCNUGGBZ-UHFFFAOYSA-N
    • SMILES: S(C)C1C=C(C=C(C=1)OC)OC

Computed Properties

  • Exact Mass: 184.05600
  • Monoisotopic Mass: 184.05580079g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 118
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 43.8Ų

Experimental Properties

  • Density: 1.11
  • Boiling Point: 277.4°C at 760 mmHg
  • Flash Point: 121.5°C
  • Refractive Index: 1.543
  • PSA: 43.76000
  • LogP: 2.42570

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Benzene,1,3-dimethoxy-5-(methylthio)- Suppliers

Amadis Chemical Company Limited
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(CAS:2570-45-8)Benzene,1,3-dimethoxy-5-(methylthio)-
Order Number:A1147329
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 23:06
Price ($):961.0
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Additional information on Benzene,1,3-dimethoxy-5-(methylthio)-

Introduction to Benzene, 1,3-dimethoxy-5-(methylthio)- (CAS No. 2570-45-8)

Benzene, 1,3-dimethoxy-5-(methylthio)- (CAS No. 2570-45-8) is a versatile organic compound that has garnered significant attention in the fields of organic synthesis, medicinal chemistry, and materials science. This compound, also known as 1,3-Dimethoxy-5-methylthiobenzene, is characterized by its unique structure featuring a benzene ring substituted with two methoxy groups at the 1 and 3 positions and a methylthio group at the 5 position. The combination of these functional groups imparts distinct chemical properties and reactivity profiles, making it a valuable intermediate in various synthetic pathways.

The molecular formula of Benzene, 1,3-dimethoxy-5-(methylthio)- is C10H14O2S, and its molecular weight is approximately 194.28 g/mol. The compound is a colorless to pale yellow liquid with a characteristic aromatic odor. It is soluble in common organic solvents such as ethanol, acetone, and dichloromethane but has limited solubility in water. These physical properties make it suitable for use in a wide range of chemical reactions and processes.

In the realm of organic synthesis, Benzene, 1,3-dimethoxy-5-(methylthio)- serves as a key building block for the preparation of more complex molecules. Its methoxy groups can be selectively deprotected or modified to introduce additional functional groups, while the methylthio group can be oxidized to a sulfoxide or sulfone. These transformations are crucial in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals. For instance, recent studies have explored the use of this compound as a precursor for the synthesis of novel antifungal agents and antioxidants.

The reactivity of Benzene, 1,3-dimethoxy-5-(methylthio)- has been extensively studied in various reaction conditions. One notable application is its use in palladium-catalyzed cross-coupling reactions, where it can be coupled with aryl halides or boronic acids to form biaryl compounds. These reactions are particularly useful in the synthesis of bioactive molecules and advanced materials. Additionally, the compound's ability to undergo electrophilic aromatic substitution reactions makes it a valuable substrate for the preparation of substituted benzenes with diverse functionalities.

In the field of medicinal chemistry, Benzene, 1,3-dimethoxy-5-(methylthio)- has shown promise as a lead compound for drug discovery. Its unique structure allows for the design and synthesis of derivatives with potential therapeutic applications. For example, researchers have synthesized analogs of this compound that exhibit potent anti-inflammatory and anti-cancer activities. These derivatives are currently being evaluated in preclinical studies to assess their efficacy and safety profiles.

The environmental impact of Benzene, 1,3-dimethoxy-5-(methylthio)- has also been a subject of interest. Studies have shown that proper handling and disposal practices are essential to minimize any potential environmental risks associated with its use. Green chemistry principles are increasingly being applied to optimize synthetic routes involving this compound to reduce waste generation and improve sustainability.

In conclusion, Benzene, 1,3-dimethoxy-5-(methylthio)- (CAS No. 2570-45-8) is a multifaceted organic compound with significant applications in organic synthesis, medicinal chemistry, and materials science. Its unique structure and reactivity make it an indispensable intermediate in the development of novel compounds with diverse functionalities. Ongoing research continues to uncover new possibilities for its use in various scientific and industrial contexts.

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Amadis Chemical Company Limited
(CAS:2570-45-8)Benzene,1,3-dimethoxy-5-(methylthio)-
A1147329
Purity:99%
Quantity:1g
Price ($):961.0
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